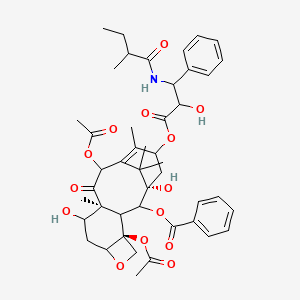

Dihydrocephalomannine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

159001-25-9 |

|---|---|

分子式 |

C45H55NO14 |

分子量 |

833.9 g/mol |

IUPAC名 |

[4,12-diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-(2-methylbutanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C45H55NO14/c1-9-23(2)39(52)46-33(27-16-12-10-13-17-27)34(50)41(54)58-29-21-45(55)38(59-40(53)28-18-14-11-15-19-28)36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32(24(29)3)42(45,6)7/h10-19,23,29-31,33-36,38,49-50,55H,9,20-22H2,1-8H3,(H,46,52) |

InChIキー |

OKEKLOJNCOIPIT-UHFFFAOYSA-N |

異性体SMILES |

CCC(C)C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |

正規SMILES |

CCC(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |

同義語 |

N-Debenzoyl-N-α-methylbutyrylpaclitaxel; 7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete Benzenepropanoic Acid Derivative; [2aR-2aα,4β,4aβ,6β,9α(αR*,βS*),11α,12α,12aα,12bα]]-α-Hydroxy-β-[(2-methyl-1-oxobutyl)amino]-,6,12b-bis(acetyloxy)-12-(benzoyloxy |

製品の起源 |

United States |

Foundational & Exploratory

A Comprehensive Review of Dihydrocephalomannine: A Taxane with Untapped Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocephalomannine, a natural taxane derivative closely related to the highly successful anti-cancer drug Paclitaxel (Taxol), represents an intriguing molecule within the field of oncology drug development. As a derivative of Cephalomannine, it shares the core taxane structure responsible for microtubule stabilization, a mechanism that has proven effective in treating a variety of cancers. However, literature suggests that this compound exhibits a nuanced biological profile, including reduced cytotoxicity and tubulin binding affinity when compared to Paclitaxel. This technical guide provides a comprehensive review of the existing literature on this compound, summarizing its synthesis, proposed mechanism of action, and the limited available data on its biological activity. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential and structure-activity relationships of this and other taxane analogs.

Introduction

The taxane family of diterpenoids, originally isolated from the Pacific yew tree, Taxus brevifolia, has revolutionized cancer chemotherapy. Paclitaxel and its semi-synthetic analogue Docetaxel are cornerstones in the treatment of breast, ovarian, lung, and other solid tumors. Their clinical success has spurred extensive research into other naturally occurring taxanes and their synthetic derivatives in a quest for compounds with improved efficacy, better safety profiles, and activity against resistant tumors.

This compound is one such naturally occurring taxane, found as an impurity in the production of Paclitaxel from plant cell fermentation.[1] Structurally, it is an analog of Paclitaxel and a derivative of Cephalomannine.[1] Like other taxanes, its mode of action is believed to involve the inhibition of microtubule depolymerization, leading to cell cycle arrest and apoptosis.[1] Despite its close structural relationship to Paclitaxel, this compound is reported to have reduced cytotoxicity and tubulin binding activity. This characteristic, while seemingly a disadvantage, presents a unique opportunity for research into the fine-tuning of taxane activity and the potential for developing analogs with a wider therapeutic window.

This whitepaper will delve into the available scientific literature to provide a detailed overview of this compound, focusing on its synthesis, purification, biological activity, and mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 159001-25-9 | [1] |

| Molecular Formula | C45H55NO14 | [1] |

| Molecular Weight | 833.92 g/mol | [1] |

| Synonyms | 2",3"-Dihydrocephalomannine, sec-Butyl Analog of Paclitaxel, Paclitaxel - Impurity R, N-Debenzoyl-N-α-methylbutyrylpaclitaxel | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥96% (commercially available) | [1] |

Synthesis and Purification

The synthesis of this compound is not typically a primary research goal, as it is a naturally occurring compound. However, its formation from Cephalomannine via hydrogenation is a known process. A patented method for the conversion of Cephalomannine to Taxol describes a hydrogenation step that would yield this compound.[2]

Experimental Protocol: Synthesis of this compound from Cephalomannine

The following protocol is inferred from the general procedures described for the hydrogenation of taxanes.

Objective: To synthesize this compound by catalytic hydrogenation of the C-2', C-3' double bond of the N-acyl side chain of Cephalomannine.

Materials:

-

Cephalomannine

-

Catalyst: Palladium on carbon (Pd/C), 5% or 10%

-

Solvent: Anhydrous ethanol or ethyl acetate

-

Hydrogen gas (H2)

-

Inert gas (Argon or Nitrogen)

-

Reaction vessel equipped with a magnetic stirrer and a gas inlet

Procedure:

-

Dissolve Cephalomannine in the chosen anhydrous solvent in the reaction vessel.

-

Flush the vessel with an inert gas to remove any oxygen.

-

Carefully add the Pd/C catalyst to the solution.

-

Seal the reaction vessel and flush with hydrogen gas.

-

Maintain a positive pressure of hydrogen gas (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings, and evaporate the solvent under reduced pressure to obtain the crude this compound.

Purification

Purification of this compound from the reaction mixture or natural extracts can be achieved using chromatographic techniques. Preparative high-performance liquid chromatography (HPLC) is a suitable method for obtaining high-purity this compound.

Experimental Protocol: HPLC Purification of this compound

The following is a general protocol for the reversed-phase HPLC purification of taxanes, which can be adapted for this compound.

Objective: To purify this compound using preparative reversed-phase HPLC.

Instrumentation and Materials:

-

Preparative HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Crude this compound dissolved in a minimal amount of the initial mobile phase mixture.

Procedure:

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 50% Acetonitrile in Water).

-

Inject the dissolved crude sample onto the column.

-

Elute the compounds using a linear gradient of increasing Acetonitrile concentration (e.g., 50% to 100% Acetonitrile over 30 minutes).

-

Monitor the elution profile at a suitable wavelength (e.g., 227 nm for taxanes).

-

Collect fractions corresponding to the this compound peak.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Biological Activity and Mechanism of Action

This compound, as a taxane, is presumed to exert its anticancer effects through the stabilization of microtubules. This action disrupts the dynamic instability of microtubules, which is essential for various cellular processes, most notably mitosis.

In Vitro Cytotoxicity

Table 2: In Vivo Efficacy of Cephalomannine in a Mesothelioma Xenograft Model

| Treatment Group | Dose | Median Overall Survival (days) | P-value vs. Vehicle | Reference |

| Vehicle Control | - | 55 | - | [3] |

| Cephalomannine | 2 mg/kg | 75 | 0.0021 | [3] |

This data on Cephalomannine suggests that taxanes with modifications at the N-acyl side chain retain significant in vivo anti-tumor activity.

Mechanism of Action

The primary mechanism of action for taxanes is the stabilization of microtubules. This leads to a cascade of downstream effects culminating in cell death.

-

Microtubule Stabilization: this compound is believed to bind to the β-tubulin subunit of microtubules, promoting their polymerization and inhibiting their depolymerization. This disrupts the normal dynamic instability of microtubules.

-

Mitotic Arrest: The stabilization of microtubules prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. In a study on Cephalomannine, an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein Bcl-2 were observed, suggesting the involvement of the mitochondrial pathway of apoptosis.[3]

-

Induction of Oxidative Stress: The same study on Cephalomannine demonstrated an increase in reactive oxygen species (ROS) production and a reduction in the oxygen consumption rate (OCR) in mesothelioma cells, indicating a potential role for oxidative stress in its anticancer activity.[3]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound-Induced G2/M Arrest and Apoptosis

The following diagram illustrates the proposed signaling pathway for this compound, based on the known mechanism of taxanes.

Caption: Proposed signaling pathway of this compound leading to G2/M arrest and apoptosis.

Experimental Workflow for Evaluating the Anticancer Activity of this compound

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel anticancer compound like this compound.

Caption: Experimental workflow for preclinical evaluation of this compound.

Discussion and Future Perspectives

The available literature on this compound, though limited, paints a picture of a classic taxane with a potentially distinct therapeutic profile. Its reduced cytotoxicity compared to Paclitaxel could be advantageous in certain contexts, potentially leading to a better safety profile. However, without robust comparative data, this remains speculative.

The key areas for future research on this compound should include:

-

Comprehensive Cytotoxicity Profiling: A thorough investigation of the IC50 values of this compound across a wide panel of cancer cell lines, including those resistant to Paclitaxel, is crucial to understand its spectrum of activity.

-

In-depth Mechanistic Studies: While the primary mechanism is likely microtubule stabilization, further studies are needed to elucidate the specific downstream signaling pathways affected by this compound. The role of oxidative stress in its activity warrants further investigation.

-

Pharmacokinetic and In Vivo Efficacy Studies: Detailed pharmacokinetic studies and in vivo efficacy studies in various tumor models are necessary to assess its potential as a therapeutic agent.

-

Structure-Activity Relationship (SAR) Studies: this compound serves as an excellent starting point for SAR studies to understand how modifications to the N-acyl side chain of taxanes impact their biological activity.

Conclusion

This compound remains a relatively understudied member of the taxane family. Its structural similarity to Paclitaxel, coupled with its reported reduced cytotoxicity, makes it a compound of significant interest for cancer researchers and drug developers. Further investigation into its biological activity and mechanism of action could provide valuable insights into the structure-activity relationships of taxanes and may lead to the development of novel anticancer agents with improved therapeutic indices. This technical guide serves as a starting point for such endeavors, consolidating the current knowledge and highlighting the path forward for future research.

References

- 1. 2",3"-Dihydrocephalomannine - LKT Labs [lktlabs.com]

- 2. US5470866A - Method for the conversion of cephalomannine to taxol and for the preparation of n-acyl analogs of taxol - Google Patents [patents.google.com]

- 3. Cephalomannine as in vitro and in vivo anticancer agent in mesothelioma cells: mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

Dihydrocephalomannine's Mechanism of Action on Microtubules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocephalomannine, a natural taxane analogue closely related to paclitaxel, exerts its cytotoxic effects by targeting the dynamic microtubule cytoskeleton. This technical guide provides a comprehensive overview of the core mechanism of action of this compound on microtubules, drawing parallels with the well-studied paclitaxel. While specific quantitative data for this compound remains limited in publicly available literature, this document outlines the established mechanisms for taxanes, providing a framework for research and development. The guide details the binding interaction with tubulin, the subsequent effects on microtubule polymerization and dynamics, and the downstream cellular consequences leading to apoptosis. Detailed experimental protocols for key assays are provided to facilitate further investigation into this compound and other microtubule-targeting agents.

Introduction to this compound and Microtubule Dynamics

This compound is a natural taxoid compound isolated from various species of the yew tree (Taxus). Structurally similar to paclitaxel, it is considered a potent anti-cancer agent. The primary cellular target of this compound, like other taxanes, is the microtubule network.

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers that are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The inherent dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is critical for their function, particularly during the formation and function of the mitotic spindle in cell division. Disruption of this delicate equilibrium by pharmacological agents can lead to cell cycle arrest and apoptosis, a key strategy in cancer chemotherapy.

Core Mechanism of Action: Microtubule Stabilization

The principal mechanism of action of this compound is the stabilization of microtubules. This is achieved through a series of molecular events:

-

Promotion of Tubulin Polymerization: By binding to tubulin, this compound lowers the critical concentration of tubulin required for polymerization. This leads to an increase in the rate and extent of microtubule formation, even in the absence of GTP and microtubule-associated proteins (MAPs), which are normally required.

-

Suppression of Microtubule Dynamics: The binding of this compound to the microtubule lattice suppresses the dynamic instability of the polymers. Specifically, it reduces the frequency of catastrophes (the switch from a growing to a shrinking state) and slows the rate of depolymerization. This results in a population of hyper-stable, non-functional microtubules.

-

Mitotic Arrest: The stabilization of microtubules has profound consequences during mitosis. The mitotic spindle, which is responsible for segregating chromosomes, relies on the dynamic nature of microtubules to function correctly. The presence of this compound leads to the formation of abnormal, often multipolar, spindles and prevents the proper attachment of chromosomes. This activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway. The cell's inability to complete mitosis leads to the activation of a cascade of caspases and other pro-apoptotic proteins, resulting in programmed cell death.

Quantitative Data

Specific quantitative data for this compound is scarce in the public domain. The following table provides a template for the types of quantitative data that are crucial for characterizing the activity of a microtubule-targeting agent. For comparison, representative data for paclitaxel is often cited in the nanomolar to low micromolar range for both cytotoxicity and microtubule stabilization.

Table 1: Key Quantitative Parameters for Microtubule-Targeting Agents

| Parameter | Description | This compound Data | Paclitaxel (for comparison) |

| Binding Affinity (Kd) | The equilibrium dissociation constant for the binding of the compound to tubulin or microtubules. A lower Kd indicates higher affinity. | Not available | ~10-100 nM (for microtubules) |

| IC50 (Cytotoxicity) | The concentration of the compound that inhibits the growth of a cancer cell line by 50%. This varies depending on the cell line. | Not available | Varies (typically nM to low µM range) |

| EC50 (Polymerization) | The effective concentration of the compound that promotes 50% of the maximal tubulin polymerization. | Not available | Varies (typically µM range in vitro) |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of microtubule-targeting agents like this compound.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.

Principle: Tubulin polymerization can be monitored by the increase in turbidity (light scattering) as microtubules form. A spectrophotometer is used to measure the change in absorbance at 340 nm over time.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

This compound (or other test compound) dissolved in DMSO

-

DMSO (vehicle control)

-

96-well microplate, UV-transparent

-

Temperature-controlled microplate reader

Procedure:

-

Prepare a tubulin solution at a final concentration of 1-2 mg/mL in General Tubulin Buffer on ice.

-

Add GTP to a final concentration of 1 mM.

-

Prepare serial dilutions of this compound in General Tubulin Buffer. Also, prepare a vehicle control with the same final concentration of DMSO.

-

In a pre-chilled 96-well plate on ice, add the tubulin/GTP solution to each well.

-

Add the different concentrations of this compound or vehicle control to the respective wells.

-

Place the plate in a microplate reader pre-warmed to 37°C.

-

Immediately begin recording the absorbance at 340 nm every 30 seconds for 60-90 minutes.

-

Plot the absorbance as a function of time. An increase in absorbance indicates microtubule polymerization. Compare the polymerization curves of the treated samples to the control.

Workflow Diagram:

Caption: Workflow for a turbidimetric tubulin polymerization assay.

Immunofluorescence Microscopy of Microtubules

This method allows for the visualization of the effects of a compound on the microtubule network within cells.

Principle: Cells are treated with the compound, fixed, and then stained with an antibody specific for tubulin. A fluorescently labeled secondary antibody is used for visualization with a fluorescence microscope.

Materials:

-

Cancer cell line (e.g., HeLa, A549) cultured on glass coverslips

-

This compound (or other test compound)

-

DMSO (vehicle control)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-α-tubulin or anti-β-tubulin monoclonal antibody

-

Secondary antibody: Fluorescently labeled anti-mouse IgG (e.g., Alexa Fluor 488)

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a petri dish and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 18-24 hours).

-

Wash the cells with pre-warmed PBS.

-

Fix the cells with fixation buffer for 10-15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 5-10 minutes.

-

Wash the cells with PBS.

-

Block non-specific antibody binding with blocking buffer for 30-60 minutes.

-

Incubate the cells with the primary anti-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the microtubule network using a fluorescence microscope. Look for changes in microtubule density, bundling, and organization in the treated cells compared to the control.

Workflow Diagram:

Caption: Workflow for immunofluorescence staining of microtubules.

Signaling Pathways

The prolonged mitotic arrest induced by this compound triggers a complex signaling cascade that culminates in apoptosis.

Diagram of Apoptosis Induction Pathway:

Caption: Signaling pathway from microtubule stabilization to apoptosis.

Conclusion

This compound is a promising anti-cancer agent that functions by stabilizing microtubules, leading to mitotic arrest and apoptosis. While it shares a core mechanism with paclitaxel, a detailed characterization of its specific binding kinetics, potency across various cancer cell lines, and effects on microtubule dynamics requires further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to advance the understanding and potential clinical application of this compound and other novel taxane analogues. Further studies are warranted to elucidate the unique properties of this compound that may offer advantages in a clinical setting.

The Biosynthesis of Dihydrocephalomannine in Taxus Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Taxus, commonly known as yew, is the sole natural source of the blockbuster anticancer drug paclitaxel (Taxol®) and a diverse array of other taxoid diterpenoids. Among these is dihydrocephalomannine, a close structural analog of paclitaxel, which contributes to the overall taxane profile of the plant and is of significant interest for its potential biological activity and as a precursor for semi-synthetic drug development. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in Taxus species, with a focus on the core enzymatic steps, quantitative data, and detailed experimental methodologies.

The this compound Biosynthetic Pathway

The biosynthesis of this compound, like other taxoids, is a complex, multi-step process that can be broadly divided into three main stages:

-

Formation of the Taxane Core: The universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), is cyclized by taxadiene synthase (TS) to form the parent taxane skeleton, taxa-4(5),11(12)-diene.[1]

-

Oxygenation and Acylation of the Taxane Core: A series of cytochrome P450 monooxygenases (CYP450s) and acyltransferases modify the taxane core to produce the advanced intermediate, baccatin III. This involves hydroxylations at various positions and the addition of acetyl and benzoyl groups.[1][2]

-

Attachment and Modification of the C-13 Side Chain: The final stage involves the attachment of a C-13 side chain to baccatin III, which is the defining feature of many bioactive taxoids.

The key difference between paclitaxel, cephalomannine, and this compound lies in the structure of this C-13 side chain. In this compound, this side chain is a 2-hydroxy-3-phenylpropanoyl group.

While the complete biosynthetic pathway of paclitaxel is nearly fully elucidated, the specific enzymes responsible for the final steps in this compound formation have not been definitively characterized. However, based on the known pathway for paclitaxel and the presence of various taxoid analogs in Taxus species, a putative pathway can be proposed.

The crucial step in forming the C-13 side chain of taxoids is the acylation of baccatin III. In paclitaxel biosynthesis, this is catalyzed by baccatin III:3-amino-3-phenylpropanoyltransferase (BAPT), which utilizes β-phenylalanoyl-CoA as the acyl donor.[2] It is highly probable that a similar acyltransferase is responsible for the attachment of the 2-hydroxy-3-phenylpropanoyl side chain in this compound biosynthesis. This enzyme would likely utilize 2-hydroxy-3-phenylpropanoyl-CoA as its substrate. The biosynthesis of this hydroxylated acyl-CoA precursor likely originates from the phenylpropanoid pathway, starting with the amino acid phenylalanine.

Below is a diagram illustrating the proposed final steps in the biosynthesis of this compound.

Quantitative Data

The production of this compound and other taxoids varies significantly between different Taxus species, cultivars, and even within different tissues of the same plant. Furthermore, the yield of taxoids in cell cultures can be influenced by various factors such as the composition of the culture medium and the use of elicitors. While specific quantitative data for this compound is less abundant in the literature compared to paclitaxel, the following tables summarize representative data for cephalomannine, a closely related taxoid, to provide a comparative context.

Table 1: Cephalomannine Content in Various Taxus Species (Needles)

| Taxus Species | Cephalomannine Content (% dry weight) | Reference |

| T. brevifolia | 0.01 - 0.04 | [3] |

| T. canadensis | 0.02 - 0.05 | [3] |

| T. baccata | 0.01 - 0.03 | [3] |

| T. cuspidata | 0.02 - 0.06 | [3] |

| T. globosa | 0.01 - 0.04 | [4] |

| T. chinensis | 0.03 - 0.07 | [5] |

Table 2: Kinetic Properties of Baccatin III C-13-O-phenylpropanoyltransferase (BAPT) from Taxus cuspidata

| Substrate | Km (µM) | Vmax (pkat/mg protein) | Reference |

| Baccatin III | 1.5 ± 0.3 | 2.5 ± 0.2 | [2] |

| β-Phenylalanoyl-CoA | 3.2 ± 0.5 | 2.6 ± 0.3 | [2] |

Note: This data is for the paclitaxel-pathway enzyme BAPT, as kinetic data for the putative this compound-specific acyltransferase is not yet available.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Protocol 1: Extraction and Quantification of this compound from Taxus Needles

1. Materials:

-

Dried and powdered Taxus needles

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Solid Phase Extraction (SPE) cartridges (C18)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

This compound standard

2. Extraction Procedure:

-

Weigh 1.0 g of powdered Taxus needles into a 50 mL conical tube.

-

Add 20 mL of methanol and sonicate for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

-

Repeat the extraction process two more times with 20 mL of methanol each.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Redissolve the residue in 5 mL of 50% aqueous methanol.

-

Partition the aqueous methanol extract twice with 5 mL of dichloromethane.

-

Collect the dichloromethane phases and evaporate to dryness.

-

Redissolve the final residue in 1 mL of methanol for HPLC analysis.

3. SPE Cleanup (Optional):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the redissolved extract onto the cartridge.

-

Wash the cartridge with 5 mL of 20% aqueous methanol to remove polar impurities.

-

Elute the taxanes with 5 mL of 80% aqueous methanol.

-

Evaporate the eluate to dryness and redissolve in 1 mL of methanol.

4. HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 227 nm.

-

Quantification: Prepare a standard curve using a this compound standard of known concentrations. Calculate the concentration in the sample by comparing its peak area to the standard curve.

Protocol 2: Heterologous Expression and Characterization of a Putative this compound Acyltransferase

1. Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET series)

-

Candidate acyltransferase cDNA from Taxus

-

Luria-Bertani (LB) medium

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Ni-NTA affinity chromatography column

-

Baccatin III

-

2-Hydroxy-3-phenylpropanoyl-CoA (requires chemical synthesis or enzymatic generation)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

2. Gene Cloning and Expression:

-

Amplify the full-length cDNA of the candidate acyltransferase using PCR and clone it into the expression vector, adding a His-tag for purification.

-

Transform the recombinant plasmid into the E. coli expression strain.

-

Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and incubate at a lower temperature (e.g., 18-25°C) for 12-16 hours.

-

Harvest the cells by centrifugation.

3. Protein Purification:

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate at high speed to pellet cell debris.

-

Apply the supernatant to a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer (lysis buffer with 20 mM imidazole).

-

Elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).

-

Dialyze the purified protein against a suitable storage buffer.

4. Enzyme Assay:

-

Prepare a reaction mixture containing reaction buffer, a known concentration of baccatin III, and 2-hydroxy-3-phenylpropanoyl-CoA.

-

Initiate the reaction by adding the purified enzyme.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extract the product, evaporate the solvent, and redissolve in methanol.

-

Analyze the product by HPLC or LC-MS to confirm the formation of this compound and to quantify the amount produced.

-

Determine kinetic parameters (Km and Vmax) by varying the substrate concentrations.

Conclusion

The biosynthesis of this compound in Taxus species represents a fascinating and complex area of plant secondary metabolism. While much of our understanding is inferred from the well-studied paclitaxel pathway, the specific enzymatic machinery responsible for the formation of this compound presents an exciting avenue for future research. The identification and characterization of the putative 2-hydroxy-3-phenylpropanoyl-CoA acyltransferase will not only complete our understanding of taxoid diversity but also provide valuable tools for the metabolic engineering of Taxus cell cultures or microbial hosts for the enhanced production of this and other valuable taxoids. The protocols and data presented in this guide serve as a valuable resource for researchers dedicated to unraveling the intricacies of taxane biosynthesis and harnessing its potential for pharmaceutical applications.

References

- 1. The Taxus genome provides insights into paclitaxel biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Heterologous expression and characterization of a "Pseudomature" form of taxadiene synthase involved in paclitaxel (Taxol) biosynthesis and evaluation of a potential intermediate and inhibitors of the multistep diterpene cyclization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of Dihydrocephalomannine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrocephalomannine, a natural taxane derivative and an analogue of the widely used chemotherapeutic agent paclitaxel, presents a compelling subject for pharmacological investigation. Extracted from species of the genus Taxus, this compound is presumed to share the core mechanism of action of other taxanes: the disruption of microtubule dynamics, a critical process for cell division. This guide provides a comprehensive overview of the known and inferred pharmacology of this compound, drawing upon the extensive research conducted on its parent compound, paclitaxel, to illuminate its potential as an anticancer agent. While direct experimental data on this compound is limited, this document synthesizes the available information and provides a robust framework for its further study, including detailed experimental protocols and a discussion of relevant signaling pathways.

Introduction

This compound is a structurally complex diterpenoid belonging to the taxane family. As a derivative of cephalomannine and an analogue of paclitaxel, it is characterized by the iconic taxane core. The primary interest in this compound stems from its potential to exhibit anticancer properties, a hallmark of the taxane class of compounds. The established mechanism for taxanes involves their binding to the β-tubulin subunit of microtubules, leading to their stabilization and the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis. It has been reported that this compound exhibits reduced cytotoxicity and tubulin binding affinity compared to paclitaxel, suggesting a potentially different therapeutic window and side-effect profile that warrants further investigation.

Mechanism of Action

The principal mechanism of action of taxanes, and by extension this compound, is the stabilization of microtubules.

-

Microtubule Dynamics: Microtubules are dynamic polymers essential for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, is crucial for the formation of the mitotic spindle during cell division.

-

Tubulin Binding: Taxanes bind to a pocket on the β-tubulin subunit of the αβ-tubulin heterodimer, the building block of microtubules. This binding promotes the assembly of tubulin into microtubules and inhibits their depolymerization.

-

Cell Cycle Arrest and Apoptosis: The stabilization of microtubules disrupts the normal functioning of the mitotic spindle, leading to an arrest of the cell cycle at the metaphase-anaphase transition. This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

It is also hypothesized that this compound may exhibit inhibitory effects on DNA polymerase, an activity that has been observed for other taxane derivatives. This dual mechanism, if confirmed, could offer advantages in overcoming certain forms of drug resistance.

Signaling Pathways

The induction of apoptosis by taxanes is a complex process involving multiple signaling pathways. While specific pathways activated by this compound have not been elucidated, the pathways influenced by paclitaxel are well-documented and provide a likely model.

Figure 1. Proposed apoptotic signaling pathway initiated by this compound.

Pharmacokinetics and Pharmacodynamics

Specific pharmacokinetic and pharmacodynamic data for this compound are not currently available in the public domain. However, based on its structural similarity to paclitaxel, a general profile can be inferred.

Pharmacokinetics (Inferred from Paclitaxel Data)

| Parameter | Description | Expected Characteristic for this compound |

| Absorption | Primarily administered intravenously. | Likely to be administered intravenously due to poor oral bioavailability, a common trait for taxanes. |

| Distribution | Extensive tissue distribution with high protein binding. | Expected to have a large volume of distribution and high plasma protein binding. |

| Metabolism | Primarily metabolized in the liver by cytochrome P450 enzymes. | Likely to undergo hepatic metabolism, potentially via CYP3A4 and CYP2C8, similar to paclitaxel. |

| Excretion | Primarily excreted in the feces via biliary elimination. | Fecal excretion is the probable primary route of elimination. |

Pharmacodynamics (Inferred from Paclitaxel Data)

| Parameter | Description | Expected Characteristic for this compound |

| Efficacy | Dose-dependent cytotoxicity against a broad range of tumors. | Expected to demonstrate dose-dependent anticancer activity. |

| Toxicity | Common side effects include myelosuppression, neuropathy, and hypersensitivity reactions. | A similar toxicity profile is anticipated, although the reduced cytotoxicity may alter the severity and incidence. |

Quantitative Data

Due to the limited number of studies specifically focused on this compound, a comprehensive table of quantitative data is not yet possible. The following table presents representative data for paclitaxel to provide a benchmark for future studies on this compound.

Table 1: Representative In Vitro Activity of Paclitaxel

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast | 2 - 10 |

| A549 | Lung | 5 - 20 |

| OVCAR-3 | Ovarian | 1 - 5 |

| PC-3 | Prostate | 10 - 50 |

Note: IC50 values can vary significantly depending on the assay conditions and cell line.

Experimental Protocols

The following are detailed methodologies for key experiments that are essential for the pharmacological characterization of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Figure 2. Workflow for the in vitro cytotoxicity (MTT) assay.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., paclitaxel).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Tubulin Polymerization Assay

This assay measures the effect of this compound on the in vitro polymerization of tubulin.

Figure 3. Workflow for the tubulin polymerization assay.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (e.g., from bovine brain) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).

-

Compound Addition: Add this compound at various concentrations to the reaction mixture. Include paclitaxel as a positive control for polymerization enhancement and nocodazole as a positive control for polymerization inhibition.

-

Incubation: Incubate the reaction mixtures on ice.

-

Polymerization Initiation and Measurement: Transfer the reaction mixtures to a pre-warmed 96-well plate at 37°C. Immediately begin measuring the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The increase in absorbance is proportional to the amount of polymerized tubulin.

-

Data Analysis: Plot the absorbance as a function of time. Compare the polymerization curves of the this compound-treated samples to the controls to determine its effect on the rate and extent of tubulin polymerization.

DNA Polymerase Inhibition Assay

This assay will determine if this compound has a direct inhibitory effect on DNA polymerase activity.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing a DNA template-primer (e.g., poly(dA-dT)), a mixture of dNTPs (one of which is radiolabeled, e.g., [³H]dTTP), purified DNA polymerase (e.g., DNA polymerase α), and the appropriate reaction buffer.

-

Inhibitor Addition: Add this compound at various concentrations to the reaction mixture. Include a known DNA polymerase inhibitor as a positive control.

-

Reaction Initiation and Incubation: Initiate the reaction by adding the DNA polymerase and incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Precipitation: Stop the reaction by adding a solution of cold trichloroacetic acid (TCA). Precipitate the newly synthesized DNA by centrifugation.

-

Quantification: Wash the DNA pellet to remove unincorporated radiolabeled nucleotides. Resuspend the pellet in a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of DNA polymerase inhibition for each concentration of this compound relative to the no-inhibitor control.

Conclusion and Future Directions

This compound represents a promising, yet understudied, member of the taxane family. Based on its structural similarity to paclitaxel, it is highly likely to function as a microtubule-stabilizing agent with potent anticancer activity. However, the reported reduced cytotoxicity suggests a unique pharmacological profile that may offer a therapeutic advantage.

To fully realize the potential of this compound, future research should focus on:

-

Quantitative Biological Evaluation: Determining the IC50 values of this compound against a broad panel of cancer cell lines and its specific binding affinity for tubulin.

-

Detailed Mechanistic Studies: Investigating the specific signaling pathways modulated by this compound and confirming its potential inhibitory effects on DNA polymerase.

-

In Vivo Efficacy and Toxicology: Assessing the antitumor activity and safety profile of this compound in preclinical animal models.

-

Pharmacokinetic Profiling: Conducting comprehensive pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion.

A thorough investigation of these aspects will be crucial in determining the clinical viability of this compound as a novel anticancer therapeutic.

Preliminary In-Vitro Evaluation of Dihydrocephalomannine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the in-vitro evaluation of Dihydrocephalomannine is limited in publicly available scientific literature. This guide is substantially based on the in-vitro studies of its close structural analog, Cephalomannine , to provide a comprehensive framework for preliminary evaluation. This compound, an analog of Paclitaxel, has been noted to exhibit reduced cytotoxicity and tubulin binding in comparison to Paclitaxel. The methodologies and findings presented herein are primarily derived from studies on Cephalomannine and should be adapted and validated specifically for this compound in a laboratory setting.

Introduction

This compound is a taxane derivative, a class of compounds that have been pivotal in cancer chemotherapy. As an analog of Paclitaxel and a close relative of Cephalomannine, its biological activity is of significant interest to the oncology and drug development community. Preliminary assessments are crucial to determine its potential as an anticancer agent. This technical guide outlines key in-vitro assays and methodologies to evaluate the efficacy and mechanism of action of this compound, drawing heavily on established protocols for Cephalomannine.

Data Presentation: In-Vitro Effects of Cephalomannine

The following tables summarize quantitative data from in-vitro studies on Cephalomannine, which can serve as a benchmark for evaluating this compound.

Table 1: Effect of Cephalomannine on Cellular Respiration and Oxidative Stress

| Cell Line | Treatment | Parameter | Observation | Reference |

| REN (Pleural Mesothelioma) | 0.1 µM Cephalomannine (24h) | Oxygen Consumption Rate (OCR) | Significant reduction | [1][2][3] |

| REN (Pleural Mesothelioma) | 0.1 µM Cephalomannine (24h) | Reactive Oxygen Species (ROS) | Significant increase | [1][2][3] |

| MeT-5A (non-malignant mesothelial) | 0.1 µM Cephalomannine (24h) | Oxygen Consumption Rate (OCR) | No significant change | [1][3] |

| MeT-5A (non-malignant mesothelial) | 0.1 µM Cephalomannine (24h) | Reactive Oxygen Species (ROS) | No significant change | [1][3] |

Table 2: Effect of Cephalomannine on Apoptotic Markers

| Cell Line | Treatment | Protein | Change in Expression | Reference |

| REN (Pleural Mesothelioma) | 0.1 µM Cephalomannine (72h) | BAX | Upregulation | [1][2] |

| REN (Pleural Mesothelioma) | 0.1 µM Cephalomannine (72h) | Bcl-2 | Downregulation | [1][2] |

| MeT-5A (non-malignant mesothelial) | 0.1 µM Cephalomannine (72h) | BAX/Bcl-2 ratio | Moderate alteration | [1] |

Experimental Protocols

Cell Viability Assay (CCK-8/MTT Assay)

This protocol is a general method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., H460 non-small cell lung cancer cells)[4]

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound/Cephalomannine stock solution (in DMSO)

-

Cell Counting Kit-8 (CCK-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 4,000-8,000 cells/well and incubate for 24 hours.[5]

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the medium in the wells with the drug-containing medium and incubate for 24, 48, or 72 hours.[6]

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (vehicle-treated) cells.

Reactive Oxygen Species (ROS) Production Assay

This protocol is based on the methodology used for Cephalomannine.[1]

Materials:

-

REN and MeT-5A cells[1]

-

6-well plates

-

This compound/Cephalomannine (0.1 µM in DMSO)[1]

-

ROS Detection Assay Kit (e.g., using DCFH-DA)

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with 0.1 µM of the test compound or vehicle (DMSO) for 24 hours.[1]

-

Wash the cells with a serum-free medium or PBS.

-

Incubate the cells with a ROS detection reagent (e.g., DCFH-DA) according to the manufacturer's protocol.

-

Measure the fluorescence intensity at the appropriate excitation/emission wavelengths (e.g., 495/529 nm for DCF).[1]

-

Express the results as relative fluorescent units (RFU) compared to the control.[1]

Oxygen Consumption Rate (OCR) Assay

This protocol is based on the Seahorse XFe24 Extracellular Flux Analyzer method used for Cephalomannine.[1]

Materials:

-

REN and MeT-5A cells[1]

-

Seahorse XF24 cell culture microplates

-

This compound/Cephalomannine (0.1 µM in DMSO)[1]

-

Seahorse XFe24 Extracellular Flux Analyzer

-

Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Procedure:

-

Seed 100,000 cells/well in an XF24 microplate and incubate overnight.[1]

-

Treat the cells with 0.1 µM of the test compound or vehicle (DMSO) for 24 hours.[1]

-

Prepare the Seahorse analyzer and the Mito Stress Test reagents according to the manufacturer's instructions.

-

Replace the culture medium with the assay medium and place the plate in the analyzer.

-

Perform the Mito Stress Test to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Analyze the data to determine the effect of the compound on the oxygen consumption rate.[1]

Western Blot for BAX and Bcl-2

This is a standard protocol to assess changes in protein expression.[1][7][8]

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-BAX, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate 30-50 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.[7][8]

Visualizations: Signaling Pathways and Workflows

Experimental Workflow for In-Vitro Anticancer Drug Evaluation

Caption: A generalized workflow for the in-vitro evaluation of a potential anticancer compound.

Apoptosis Signaling Pathway (Intrinsic Pathway)

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

References

- 1. Cephalomannine as in vitro and in vivo anticancer agent in mesothelioma cells: mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioengineer.org [bioengineer.org]

- 3. doaj.org [doaj.org]

- 4. Cephalomannine reduces radiotherapy resistance in non-small cell lung cancer cells by blocking the β-catenin-BMP2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]

Dihydrocephalomannine: A Technical Guide to a Paclitaxel Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of dihydrocephalomannine, a natural analog of the widely used anticancer drug paclitaxel. This compound, a taxane derivative, shares the same core diterpene skeleton as paclitaxel but differs in the side chain at the C13 position. This structural variation is known to influence its biological activity, including its cytotoxicity and ability to interact with microtubules. While research on this compound is less extensive than that on paclitaxel, this guide synthesizes the available information on its chemical properties, mechanism of action, and potential as a paclitaxel analog. This document is intended to serve as a valuable resource for researchers in oncology, medicinal chemistry, and pharmacology who are interested in the development of novel taxane-based anticancer agents.

Introduction

Paclitaxel, originally isolated from the bark of the Pacific yew tree (Taxus brevifolia), is a cornerstone of chemotherapy for a variety of cancers, including ovarian, breast, and lung cancer. Its mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. The clinical success of paclitaxel has spurred the investigation of numerous natural and semi-synthetic analogs with the aim of improving its therapeutic index, overcoming drug resistance, and simplifying its synthesis.

This compound is one such analog, found as a minor component in Taxus species. It is structurally very similar to paclitaxel, with the key difference being the N-acyl group on the C13 side chain. While paclitaxel has a benzoyl group, this compound possesses a dihydrocinnamoyl group. This seemingly small modification can have a significant impact on the molecule's interaction with its biological targets and its overall pharmacological profile.

This guide will delve into the known characteristics of this compound, comparing them with those of paclitaxel where data is available. It will also provide detailed experimental protocols for key assays used in the evaluation of taxane analogs, and present visual representations of relevant biological pathways and experimental workflows.

Chemical Structure and Properties

The chemical structures of paclitaxel and this compound are depicted below. The core taxane ring system is identical in both molecules. The key difference lies in the side chain attached at the C13 position of the baccatin III core.

Table 1: Comparison of Chemical Properties

| Property | Paclitaxel | This compound |

| Molecular Formula | C47H51NO14 | C45H55NO14 |

| Molecular Weight | 853.9 g/mol | 833.9 g/mol |

| N-Acyl Group at C13 | Benzoyl | Dihydrocinnamoyl |

| CAS Number | 33069-62-4 | 159001-25-9 |

Note: The synthesis of this compound can be achieved through semi-synthetic routes starting from related taxanes like cephalomannine.

Biological Activity and Mechanism of Action

The primary mechanism of action of paclitaxel is its ability to bind to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disruption of normal microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.

In Vitro Cytotoxicity

The cytotoxic activity of taxane analogs is typically evaluated using in vitro cell viability assays, such as the MTT or SRB assay, across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Table 2: Comparative in Vitro Cytotoxicity (IC50 Values)

| Cell Line | Cancer Type | Paclitaxel (nM) | This compound (nM) |

| MCF-7 | Breast | [Data Not Available] | [Data Not Available] |

| MDA-MB-231 | Breast (Triple Negative) | [Data Not Available] | [Data Not Available] |

| A549 | Lung | [Data Not Available] | [Data Not Available] |

| OVCAR-3 | Ovarian | [Data Not Available] | [Data Not Available] |

| PC-3 | Prostate | [Data Not Available] | [Data Not Available] |

| HCT116 | Colon | [Data Not Available] | [Data Not Available] |

Note: While specific IC50 values for a direct comparison between paclitaxel and this compound are not available in the reviewed literature, this table provides a template for how such data should be presented.

Effect on Microtubule Polymerization

The ability of taxanes to promote microtubule assembly can be quantified using in vitro tubulin polymerization assays. These assays typically monitor the change in turbidity or fluorescence as tubulin monomers polymerize into microtubules in the presence of the test compound.

Table 3: Comparative Activity in Microtubule Polymerization Assays

| Parameter | Paclitaxel | This compound |

| EC50 for Polymerization | [Data Not Available] | [Data Not Available] |

| Maximum Polymerization | [Data Not Available] | [Data Not Available] |

Note: This table illustrates the key parameters for comparing the effects of taxane analogs on microtubule assembly. Specific quantitative data for this compound is not currently available.

Signaling Pathways

Paclitaxel is known to modulate several intracellular signaling pathways that are critical for cell survival and apoptosis. The PI3K/Akt pathway is a key pro-survival pathway that is often dysregulated in cancer. Paclitaxel has been shown to inhibit the PI3K/Akt pathway, contributing to its apoptotic effects.[3][4][5] The effect of this compound on this and other signaling pathways has not yet been reported.

References

- 1. researchgate.net [researchgate.net]

- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 3. Comparative studies on biological activity of certain microtubule-interacting taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. Cellular studies reveal mechanistic differences between taccalonolide A and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

The Isolation and Characterization of Dihydrocephalomannine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial isolation and characterization of Dihydrocephalomannine, a naturally occurring taxane derivative analogous to Paclitaxel. While exhibiting reduced cytotoxicity and tubulin binding compared to Paclitaxel, the study of this compound and similar taxanes is crucial for the development of novel anticancer agents and for understanding the structure-activity relationships within this important class of molecules. This document outlines the fundamental steps from extraction from its natural source to detailed structural elucidation.

Sourcing and Extraction of this compound

This compound is a natural product found in various species of the yew tree (Taxus). The initial step in its isolation involves the extraction of a crude mixture of taxanes from the plant material, typically the needles, bark, or roots.

Experimental Protocol: Solvent Extraction from Taxus Biomass

-

Preparation of Plant Material: Freshly collected plant material (e.g., needles and twigs of Taxus species) is air-dried and then ground into a fine powder to increase the surface area for solvent penetration.

-

Primary Extraction: The powdered biomass is subjected to maceration or reflux extraction with a polar solvent. A common solvent system is an ethanol/water mixture (typically between 50% and 80% ethanol by volume).[1] This process is carried out over an extended period (24-48 hours) to ensure exhaustive extraction of the taxanes.

-

Concentration: The resulting alcoholic extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

-

Decolorization: The crude extract is often dark and contains chlorophyll and other pigments. It can be decolorized by treating it with activated charcoal.[1]

-

Liquid-Liquid Partitioning: The concentrated extract is partitioned between an aqueous phase and an immiscible organic solvent (e.g., dichloromethane or chloroform) to separate the more lipophilic taxanes from water-soluble impurities.[2] The organic layer, containing the crude taxane mixture, is collected and concentrated.

Chromatographic Purification

The crude taxane extract contains a complex mixture of related compounds, including Paclitaxel, Cephalomannine, and various other taxoid derivatives. The purification of this compound from this mixture requires a multi-step chromatographic approach.

Experimental Protocol: Multi-Step Chromatographic Separation

-

Initial Column Chromatography (Normal Phase): The crude extract is first subjected to normal-phase column chromatography on a silica gel stationary phase.[1][2] A gradient elution system of increasing polarity, typically using solvent mixtures like hexane/ethyl acetate or chloroform/methanol, is employed to separate the taxanes into fractions of varying polarity.

-

Preparative Thin-Layer Chromatography (TLC): Preparative TLC can be utilized as an intermediary purification step for fractions enriched with this compound.[3] This allows for a visual separation of compounds and the isolation of specific bands for further processing.

-

High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[2][3]

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is a common mobile phase for separating taxanes.

-

Detection: UV detection (typically at 227 nm) is used to monitor the elution of the compounds.

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected. The purity of the collected fractions is then assessed using analytical HPLC.

-

Structural Characterization

Once a pure sample of this compound has been isolated, its chemical structure is elucidated using a combination of spectroscopic techniques.

Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₄₅H₅₅NO₁₄ |

| Molecular Weight | 833.92 g/mol |

| CAS Number | 159001-25-9 |

Data sourced from GlpBio and MedchemExpress.[4][5]

Experimental Protocol: Spectroscopic Analysis

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the isolated compound, confirming its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule, helping to piece together its carbon-hydrogen framework.

-

¹³C NMR: Determines the number and types of carbon atoms present.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms within the molecule, allowing for the complete assignment of the complex taxane core structure and its side chains.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and amide (N-H) groups, which are characteristic features of the taxane scaffold.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the chromophores present in the molecule, which can aid in its identification.

Workflow and Visualization

The overall process for the isolation and characterization of this compound can be visualized as a sequential workflow.

Caption: Workflow for this compound Isolation and Characterization.

Concluding Remarks

The isolation and characterization of this compound from Taxus species is a meticulous process that relies on a combination of classical natural product extraction techniques and modern chromatographic and spectroscopic methods. A thorough understanding of these protocols is essential for researchers working on the discovery and development of new taxane-based therapeutic agents. The detailed structural information obtained from these characterization studies provides the foundation for further biological evaluation and semi-synthetic modifications to enhance the pharmacological properties of this class of compounds.

References

- 1. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]

- 2. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]

- 3. Sample preparation for taxol and cephalomannine determination in various organs of Taxus sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

Methodological & Application

Dihydrocephalomannine: Synthesis and Purification Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and purification of dihydrocephalomannine, a derivative of the naturally occurring taxane, cephalomannine. This compound is relevant in the context of cancer research and as an impurity in paclitaxel manufacturing. The following sections detail the semi-synthesis via catalytic hydrogenation and subsequent purification using high-performance liquid chromatography (HPLC).

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and achievable purity of this compound.

Table 1: Synthesis Yield of this compound

| Parameter | Value | Source |

| Starting Material | Cephalomannine (in a mixture with Taxol) | [1] |

| Reaction | Catalytic Hydrogenation | [1] |

| Catalyst | Platinum (IV) Oxide (PtO₂) | [1] |

| Yield | ~100% (conversion of the mixture) | [1] |

Table 2: Achievable Purity of this compound

| Purity Level | Source |

| ≥96% | LKT Labs |

| 99.63% | CD BioSciences[2] |

Experimental Protocols

Protocol 1: Semi-synthesis of this compound via Catalytic Hydrogenation

This protocol describes the conversion of cephalomannine to this compound by the reduction of the double bond in the tigloyl group at the C-3' nitrogen of the side chain.

Materials:

-

A mixture containing cephalomannine (e.g., a 50/50 mixture of taxol and cephalomannine)

-

Ethyl acetate (EtOAc)

-

Platinum (IV) oxide (PtO₂)

-

Celite

-

Hydrogen gas (H₂)

-

Round bottom flask (100 mL)

-

Magnetic stirrer

-

Hydrogenation apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure: [1]

-

Dissolve the starting material (e.g., 262 mg of a taxol/cephalomannine mixture) in 10 mL of ethyl acetate in a 100 mL round bottom flask equipped with a magnetic stir bar.

-

Add 20 mg of Platinum (IV) oxide catalyst to the solution.

-

Attach the flask to a hydrogenation apparatus.

-

Flush the flask with hydrogen gas five times to ensure an inert atmosphere.

-

Stir the solution at room temperature under a hydrogen atmosphere.

-

Monitor the reaction progress (typically complete within 1 hour).

-

Upon completion, remove the flask from the hydrogenation apparatus.

-

Filter the solution through a pad of Celite to remove the platinum catalyst.

-

Rinse the flask and the Celite pad with a small amount of ethyl acetate to ensure complete recovery of the product.

-

Evaporate the combined filtrate to dryness under vacuum using a rotary evaporator to obtain the product mixture containing this compound. The resulting solid will be a mixture of taxol and this compound.

Protocol 2: Purification of this compound by Preparative HPLC

This protocol outlines a general method for the purification of this compound from a mixture, such as the one obtained from the synthesis protocol above. The parameters are based on common HPLC separation methods for taxanes and may require optimization.

Materials and Equipment:

-

Crude mixture containing this compound

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Preparative High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector

-

Preparative reversed-phase C18 column

-

Fraction collector

-

Rotary evaporator

Procedure:

-

Sample Preparation: Dissolve the crude product mixture in a minimal amount of the initial mobile phase (e.g., a mixture of acetonitrile and water). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

HPLC Conditions:

-

Column: Preparative reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile or a mixture of acetonitrile and methanol (B) is typically used. An example gradient is as follows:

-

0-5 min: 25% B

-

5-40 min: Gradient from 25% B to 75% B

-

40-45 min: Hold at 75% B

-

45-50 min: Return to 25% B

-

-

Flow Rate: Adjust according to the column dimensions (e.g., 5-20 mL/min for a preparative column).

-

Detection: UV detection at 227 nm.[3]

-

Injection Volume: Dependent on the concentration of the sample and the capacity of the column.

-

-

Fraction Collection: Collect fractions corresponding to the this compound peak as it elutes from the column. The retention time will need to be determined by analytical HPLC beforehand.

-

Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

-

Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain purified this compound.

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the purification of this compound.

References

Application Notes: Quantitative Analysis of Dihydrocephalomannine using HPLC-MS

Introduction

Dihydrocephalomannine is a taxane derivative of significant interest in pharmaceutical research due to its structural similarity to the anticancer drug paclitaxel. Accurate and sensitive quantification of this compound in various matrices, such as plant extracts and biological fluids, is crucial for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical preparations. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers a robust and highly specific method for the analysis of this compound. This document provides a detailed protocol and application notes for the quantitative analysis of this compound using HPLC-MS, based on established methods for related taxanes.

Principle of the Method

The method employs reverse-phase HPLC to separate this compound from other components in the sample matrix. The separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol). Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is commonly used for the ionization of taxanes. Quantification is performed using tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound and an internal standard.

Experimental Protocols

1. Sample Preparation

The choice of sample preparation method depends on the sample matrix. Proper sample preparation is critical for accurate and reproducible results.

a) Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is adapted from methods used for other taxanes in biological fluids.[1][2]

-

Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of water.

-

Sample Loading: To 1 mL of plasma, add a known concentration of an appropriate internal standard (e.g., docetaxel or a stable isotope-labeled this compound). Vortex for 30 seconds. Load the sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.

-

Elution: Elute this compound and the internal standard with 3 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase. Vortex and transfer to an HPLC vial for analysis.

b) Liquid-Liquid Extraction (LLE) for Plant Extracts

This protocol is a general procedure for extracting taxanes from plant material.[3]

-

Extraction: To 1 g of dried and powdered plant material, add 10 mL of a methanol/water (80:20, v/v) mixture. Sonicate for 30 minutes.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Partitioning: Transfer the supernatant to a separatory funnel. Add 10 mL of dichloromethane and 10 mL of water. Shake vigorously for 2 minutes.

-

Phase Separation: Allow the layers to separate. Collect the lower organic layer (dichloromethane).

-

Evaporation and Reconstitution: Evaporate the organic layer to dryness under reduced pressure. Reconstitute the residue in 1 mL of mobile phase, filter through a 0.22 µm syringe filter, and transfer to an HPLC vial.

2. HPLC-MS/MS Conditions

The following are typical starting conditions that may require optimization for your specific instrument and application.

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 0-2 min: 40% B; 2-10 min: 40-90% B; 10-12 min: 90% B; 12-12.1 min: 90-40% B; 12.1-15 min: 40% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 4.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |

| MRM Transitions | To be determined by direct infusion of this compound and internal standard |

Data Presentation

The following table summarizes typical quantitative performance parameters for HPLC-MS/MS analysis of taxanes, which can be used as a benchmark for method validation of this compound analysis.

| Parameter | Typical Value | Reference |

| Linearity (r²) | > 0.99 | [2] |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL | [1][2] |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | [1][2] |

| Precision (%RSD) | < 15% | [4] |

| Accuracy (% Recovery) | 85 - 115% | [1][4] |

Visualizations

Experimental Workflow for this compound Analysis

References

- 1. High-performance liquid chromatography/tandem mass spectrometry for the quantitative analysis of a novel taxane derivative (BAY59-8862) in biological samples and characterisation of its metabolic profile in rat bile samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative method for analysis of hydrocodone, hydromorphone and norhydrocodone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sample preparation for taxol and cephalomannine determination in various organs of Taxus sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Developing Stable Formulations of Dihydrocephalomannine